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In the landscape of oncology drug development, the exploration of synergistic combinations of
targeted therapies and immunotherapies is a paramount area of research. This guide provides
a comparative analysis of two promising investigational drugs, DRP-104 and IMM-1-104, and
their synergistic effects when combined with other anti-cancer agents. The data presented
herein is intended for researchers, scientists, and drug development professionals to facilitate
an objective evaluation of these novel therapeutic strategies.

DRP-104 in Combination with Anti-PD-1
Immunotherapy

DRP-104 is a broad-acting glutamine antagonist that has demonstrated synergistic anti-tumor
activity when combined with anti-PD-1 therapy in preclinical models of lung cancer.[1] The
primary mechanism of this synergy lies in the metabolic reprogramming of the tumor
microenvironment.

Mechanism of Action and Signaling Pathway

Fibrolamellar carcinoma (FLC) and other tumors can exhibit a dependency on glutamine for
their growth and proliferation. This high glutamine consumption creates a nutrient-depleted and
immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint
inhibitors.[2][3] DRP-104, a prodrug of the glutamine antagonist DON, is designed to be
activated within the tumor, where it inhibits multiple glutamine-dependent metabolic pathways.
[1][4] This inhibition is hypothesized to reverse T-cell exhaustion, reduce regulatory T cells
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(Tregs), and enhance the function of CD4+ and CD8+ T cells, thereby sensitizing the tumor to
anti-PD-1 therapy.[5][6] The combination of DRP-104 with an anti-PD-1 antibody like
durvalumab aims to simultaneously starve the tumor of a key nutrient and unleash an effective
anti-tumor immune response.[2][4][7]
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Caption: DRP-104 and Anti-PD-1 Synergistic Pathway.

Preclinical Synergistic Efficacy
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In preclinical studies involving mouse models of lung cancer, the combination of DRP-104 and
anti-PD-1 therapy demonstrated a synergistic effect on tumor growth inhibition.[1]

Treatment Group Tumor Growth Inhibition Reference
Vehicle Baseline [1]
DRP-104 Partial Response [1]
Anti-PD-1 Non-Responsive [1]
DRP-104 + Anti-PD-1 Synergistic Response [1]

Experimental Protocols

In Vivo Tumor Growth Inhibition Studies:

e Animal Models: Genetically engineered mouse models (GEMMSs) of lung squamous cell
carcinoma (LUSC) and lung adenocarcinoma (LUAD) were utilized.[1]

o Treatment Regimen: Mice were treated with Vehicle, DRP-104 (1mg/kg, s.c., gq.d., 5 days
on/2 days off), anti-PD-1 (10mg/kg, i.p., g.4d.), or a combination of DRP-104 and anti-PD-1.

[1]
e Tumor Measurement: Tumor growth was measured by caliper three times a week.[1]

 Statistical Analysis: Comparisons between treatment and vehicle groups were analyzed via
one-way ANOVA with post-hoc Dunnett's correction.[1]

Clinical Evaluation: A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate
the safety and efficacy of DRP-104 in combination with durvalumab in patients with advanced
fibrolamellar carcinoma.[2][8]

e Primary Endpoints: Safety and Objective Response Rate (ORR).[2]
o Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[2]

e Dosage: DRP-104 is administered subcutaneously twice weekly, and durvalumab is given as
a fixed intravenous dose every 28 days.[2]
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IMM-1-104 in Combination with Chemotherapy

IMM-1-104 is an oral, once-daily deep cyclic inhibitor of the MAPK pathway, designed to treat
RAS-mutant tumors.[9][10] Preclinical and early clinical data have shown its synergistic
potential when combined with standard-of-care chemotherapies in pancreatic cancer.[11][12]

Mechanism of Action and Signaling Pathway

The MAPK (RAS-RAF-MEK-ERK) pathway is a critical signaling cascade that regulates cell
proliferation, differentiation, and survival. Mutations in RAS genes are common drivers of
various cancers, including pancreatic cancer. IMM-1-104 is designed to induce deep cyclic
inhibition of this pathway, which is believed to impact cancer cells more significantly than
healthy cells.[9] The synergistic effect with chemotherapy is thought to arise from the dual
targeting of cancer cell proliferation and survival mechanisms, potentially overcoming
resistance to single-agent therapies.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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